(1,2,3,4,5,6-13C6)Cyclohexanone (CAS 334689-56-4) is a fully carbon-13 isotopically enriched cyclic ketone, typically offering >99 atom % 13C purity. By incorporating the heavy isotope directly into the six-carbon skeleton, this compound provides a stable +6 Da mass shift while maintaining identical chemical reactivity and physicochemical properties to its unlabeled counterpart [1]. In procurement and material selection, it is primarily sourced as a quantitative internal standard for isotope dilution mass spectrometry (IDMS), a specialized structural probe for NMR, and a critical precursor for synthesizing fully 13C-labeled active pharmaceutical ingredients (APIs), such as the antineoplastic agent Lomustine (CCNU) [2]. Unlike partially labeled or deuterium-substituted analogs, the uniform 13C labeling ensures maximum isotopic stability and analytical precision in complex matrices.
Substituting (1,2,3,4,5,6-13C6)Cyclohexanone with cheaper deuterium-labeled alternatives (e.g., Cyclohexanone-d6) frequently leads to analytical failure due to hydrogen-deuterium (H/D) exchange. Because the alpha-protons of ketones are acidic and undergo rapid keto-enol tautomerization in protic solvents or biological matrices, deuterium labels at these positions scramble or wash out, destroying the quantitative mass shift [1]. Furthermore, deuterium-labeled compounds exhibit a measurable chromatographic isotope effect, leading to retention time shifts that expose the internal standard to different matrix suppression effects than the target analyte [2]. Partially labeled 13C analogs (e.g., 1-13C-cyclohexanone) provide only a +1 Da mass shift, which is often insufficient to clear the natural isotopic envelope of the analyte, resulting in cross-talk and elevated limits of quantification. Therefore, the fully 13C-labeled skeleton is required for rigorous quantitative assays and the synthesis of stable API reference standards.
In analytical workflows involving aqueous or protic solvents, the positional stability of the isotopic label is critical. (1,2,3,4,5,6-13C6)Cyclohexanone features isotopes embedded within the carbon backbone, resulting in 0% label loss during keto-enol tautomerization. In contrast, Cyclohexanone-d6 undergoes rapid hydrogen-deuterium exchange at the alpha-carbon positions when exposed to protic environments, leading to a progressive loss of the +6 Da mass shift and unpredictable isotopic distributions [1]. This skeletal stability makes the 13C6 variant the necessary choice for assays requiring extensive sample preparation or synthesis steps in protic media.
| Evidence Dimension | Isotopic label retention in protic media |
| Target Compound Data | 100% retention (carbon skeleton is inert to exchange) |
| Comparator Or Baseline | Cyclohexanone-d6 (rapid loss of label at alpha positions via tautomerization) |
| Quantified Difference | Complete prevention of label scrambling vs. progressive degradation |
| Conditions | Aqueous/protic solvent exposure during sample prep or synthesis |
Eliminates the risk of inaccurate MS quantification caused by label washout in biological or environmental samples.
Accurate isotope dilution mass spectrometry relies on the internal standard experiencing the exact same matrix ionization suppression as the analyte. Because 13C isotopes do not significantly alter the molecular volume or lipophilicity of the compound, (1,2,3,4,5,6-13C6)Cyclohexanone exhibits exact chromatographic co-elution (ΔRT ≈ 0.00 min) with unlabeled cyclohexanone in both GC and LC workflows [1]. Deuterium-labeled analogs, however, typically exhibit a measurable retention time shift (the deuterium isotope effect), which can cause the standard and analyte to elute at slightly different times, exposing them to different matrix effects and skewing the quantitative ratio.
| Evidence Dimension | Chromatographic retention time shift (ΔRT) vs. unlabeled analyte |
| Target Compound Data | ΔRT ≈ 0.00 min (exact co-elution) |
| Comparator Or Baseline | Deuterium-labeled analogs (ΔRT > 0 due to the deuterium isotope effect) |
| Quantified Difference | Elimination of retention time divergence |
| Conditions | High-resolution GC-MS or LC-MS/MS workflows |
Exact co-elution ensures that the internal standard and analyte undergo identical ionization conditions, drastically improving quantitative accuracy.
For low-level quantification, the internal standard must be mass-resolved from the natural isotopic envelope of the target analyte. (1,2,3,4,5,6-13C6)Cyclohexanone provides a robust +6 Da mass shift, completely separating its MS signal from the M+1 and M+2 natural abundance peaks of unlabeled cyclohexanone [1]. Using a partially labeled comparator, such as 1-13C-cyclohexanone (+1 Da), results in severe mass overlap (cross-talk), requiring complex mathematical deconvolution and inherently raising the limit of quantification (LOQ).
| Evidence Dimension | Mass shift (Δm/z) and isotopic interference |
| Target Compound Data | +6 Da shift (0% cross-talk with natural isotopic envelope) |
| Comparator Or Baseline | 1-13C-Cyclohexanone (+1 Da shift, high cross-talk) |
| Quantified Difference | 5 Da greater mass separation |
| Conditions | Low-concentration MS quantification |
A +6 Da shift guarantees a clean, interference-free detection channel, essential for trace-level environmental or pharmacokinetic analysis.
The synthesis of stable-isotope-labeled active pharmaceutical ingredients (APIs) requires precursors that carry the label through complex reaction pathways without degradation. (1,2,3,4,5,6-13C6)Cyclohexanone is the direct, procurement-specified precursor for manufacturing 13C-labeled Lomustine (CCNU) and its pharmacopeial impurities (e.g., 1,3-dicyclohexylurea) [1]. Attempting to use d6-cyclohexanone for this synthesis risks deuterium loss during the multi-step reaction, whereas the 13C6 precursor guarantees a fully intact, +6 Da labeled cyclohexyl ring in the final API reference standard.
| Evidence Dimension | Downstream API label integrity |
| Target Compound Data | 13C6-Cyclohexanone (yields fully stable 13C6-Lomustine) |
| Comparator Or Baseline | d6-Cyclohexanone (risk of isotopic degradation during synthesis) |
| Quantified Difference | 100% stable label incorporation into the final API |
| Conditions | Multi-step organic synthesis of Lomustine reference standards |
It is the required starting material for commercial producers of 13C-labeled Lomustine reference standards.
Due to its exact co-elution and complete resistance to H/D exchange, (1,2,3,4,5,6-13C6)Cyclohexanone is a highly reliable internal standard for quantifying trace levels of cyclohexanone in complex environmental water samples or occupational exposure monitoring using GC-MS or LC-MS/MS [1].
It serves as the structurally necessary starting material for the commercial synthesis of 13C-labeled Lomustine (CCNU) and its related impurities (such as 13C-labeled 1,3-dicyclohexylurea), which are required for rigorous pharmacokinetic studies and clinical therapeutic drug monitoring [2].
The fully 13C-enriched ring allows researchers to incorporate the cyclohexyl moiety into complex molecules, enabling advanced 13C-13C correlation NMR experiments (e.g., INADEQUATE) without the need for prohibitively high sample concentrations or excessively long acquisition times [3].